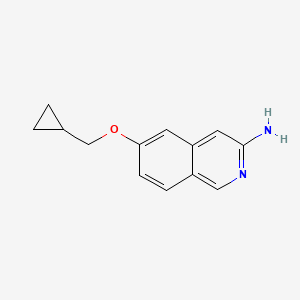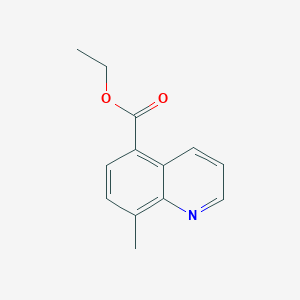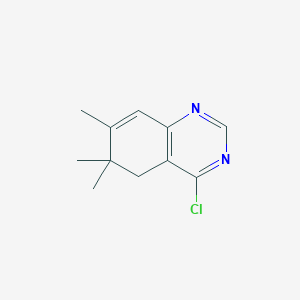
1-Aziridinepropionic acid, cycloheptyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloheptyl 3-(aziridin-1-yl)propanoate is a chemical compound with the molecular formula C12H21NO2 It is characterized by the presence of a cycloheptyl group attached to a 3-(aziridin-1-yl)propanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cycloheptyl 3-(aziridin-1-yl)propanoate typically involves the reaction of cycloheptanol with 3-(aziridin-1-yl)propanoic acid. The reaction is carried out under anhydrous conditions using a suitable dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction mixture is then refluxed, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of cycloheptyl 3-(aziridin-1-yl)propanoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
Cycloheptyl 3-(aziridin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Cycloheptyl 3-(aziridin-1-yl)propanoic acid.
Reduction: Cycloheptyl 3-(aziridin-1-yl)propanol.
Substitution: Various substituted aziridine derivatives.
Aplicaciones Científicas De Investigación
Cycloheptyl 3-(aziridin-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of cycloheptyl 3-(aziridin-1-yl)propanoate involves its interaction with biological molecules through the aziridine ring. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity underlies its potential as an antimicrobial and anticancer agent, as it can disrupt essential biological processes in target cells .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexyl 3-(aziridin-1-yl)propanoate
- Cyclooctyl 3-(aziridin-1-yl)propanoate
- Cyclopentyl 3-(aziridin-1-yl)propanoate
Uniqueness
Cycloheptyl 3-(aziridin-1-yl)propanoate is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Propiedades
Número CAS |
99900-95-5 |
|---|---|
Fórmula molecular |
C12H21NO2 |
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
cycloheptyl 3-(aziridin-1-yl)propanoate |
InChI |
InChI=1S/C12H21NO2/c14-12(7-8-13-9-10-13)15-11-5-3-1-2-4-6-11/h11H,1-10H2 |
Clave InChI |
YDRWEIADTDQASH-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)OC(=O)CCN2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


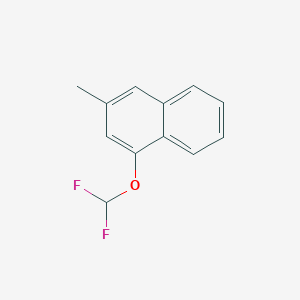
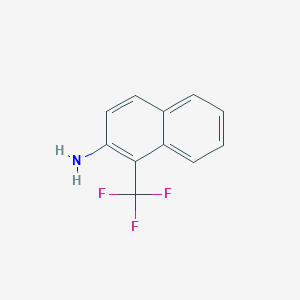
![4-Amino-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B11892637.png)

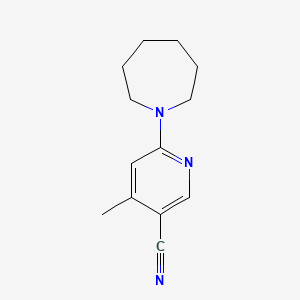




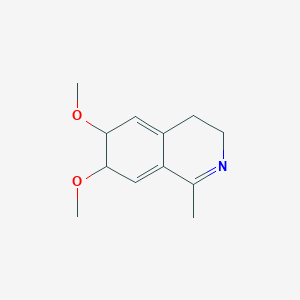
![1-benzyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11892698.png)
